3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide
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Overview
Description
3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide is a chemical compound belonging to the class of thietane dioxides. Thietane dioxides are four-membered heterocycles containing sulfur and oxygen atoms. This compound is characterized by the presence of two ethoxy groups and a nitrophenyl group attached to the thietane ring.
Preparation Methods
The synthesis of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide involves the formation of carbocations on the four-membered ring using catalytic Lewis or Brønsted acids. The benzylic tertiary alcohols of the thietane dioxides are coupled directly with arenes, thiols, and alcohols . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity .
Chemical Reactions Analysis
3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, and substituted thietane derivatives .
Scientific Research Applications
3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving thietane dioxides.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for studying biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide can be compared with other thietane dioxide derivatives, such as:
3,3-Dimethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide: Similar structure but with methoxy groups instead of ethoxy groups.
3,3-Diethoxy-2-(4-aminophenyl)thietane 1,1-dioxide: Similar structure but with an amino group instead of a nitro group.
3,3-Diethoxy-2-(4-chlorophenyl)thietane 1,1-dioxide: Similar structure but with a chloro group instead of a nitro group
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of ethoxy and nitrophenyl groups allows for unique interactions with molecular targets and provides opportunities for further functionalization .
Properties
CAS No. |
92042-81-4 |
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Molecular Formula |
C13H17NO6S |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
3,3-diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C13H17NO6S/c1-3-19-13(20-4-2)9-21(17,18)12(13)10-5-7-11(8-6-10)14(15)16/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
GXNJEKSQCKONQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CS(=O)(=O)C1C2=CC=C(C=C2)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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